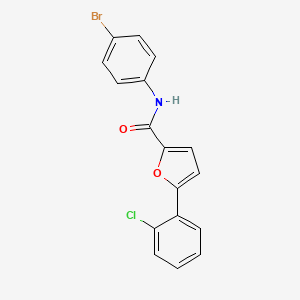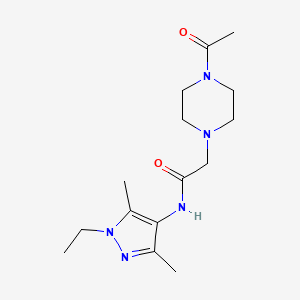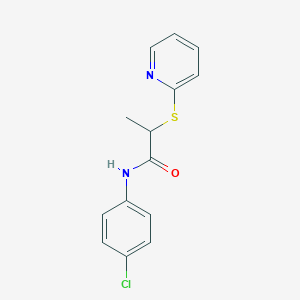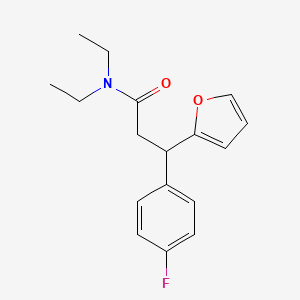![molecular formula C25H23N3O3 B4085112 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4085112.png)
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BBIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BBIQ belongs to the class of isoquinoline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, several studies have suggested that 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been reported to inhibit the replication of HIV and HCV by interfering with viral entry and replication. The anti-inflammatory and analgesic properties of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have reported that 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the activity of enzymes involved in angiogenesis, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). In addition, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been reported to inhibit the replication of HIV and HCV by interfering with viral entry and replication. The anti-inflammatory and analgesic effects of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential therapeutic applications. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the limitations of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which may affect its bioavailability and limit its therapeutic efficacy. In addition, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione may exhibit cytotoxicity at high concentrations, which may limit its use in vivo.
Future Directions
Several future directions can be explored to further understand the potential therapeutic applications of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate the molecular targets of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione and its mechanism of action in more detail. Another direction is to develop more efficient synthesis methods to improve the yield and purity of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione. In addition, the development of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives with improved solubility and lower cytotoxicity may enhance its therapeutic efficacy. Finally, the in vivo efficacy and safety of 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione should be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.
Scientific Research Applications
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anti-inflammatory and analgesic properties.
properties
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-22(27-14-12-26(13-15-27)16-18-6-2-1-3-7-18)17-28-24(30)20-10-4-8-19-9-5-11-21(23(19)20)25(28)31/h1-11H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLORUTMRQITOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzothiazol-2-yl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4085030.png)


![methyl 6-(4-bromobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4085054.png)
![N-[(2-methyl-5-nitrophenyl)sulfonyl]glycine](/img/structure/B4085056.png)


![methyl 2-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4085084.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B4085086.png)
![ethyl 4-(4-chlorobenzyl)-1-{[(2-ethylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4085087.png)



![3-{[(5-nitro-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B4085120.png)